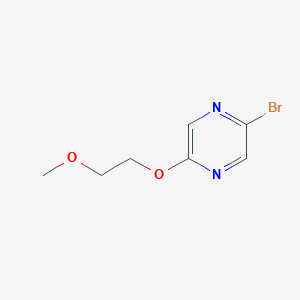
2-Bromo-5-(2-methoxyethoxy)pyrazine
Übersicht
Beschreibung
2-Bromo-5-(2-methoxyethoxy)pyrazine is a chemical compound with the formula C7H9BrN2O2 and a molecular weight of 233.06 . It is used for research and development .
Molecular Structure Analysis
The molecular structure of 2-Bromo-5-(2-methoxyethoxy)pyrazine consists of a pyrazine ring substituted with a bromine atom and a 2-methoxyethoxy group . The exact structure is not available in the current resources.Wissenschaftliche Forschungsanwendungen
1. Crystal Engineering and Microbiological Activity
Pyrazine derivatives have been studied for their structural characteristics and potential in crystal engineering. A study on Pyrazine-2-amidoxime, a structural analogue of pyrazine-2-carboxamide, revealed interesting intermolecular interactions and potential for antimicrobial activity, which can be relevant to similar pyrazine compounds like 2-Bromo-5-(2-methoxyethoxy)pyrazine (Chylewska et al., 2016).
2. Anti-Inflammatory Applications
Pyrrolo[1,2-a]pyrazines, synthesized from 2-bromo-5-methoxypyrazine, have shown moderate in vitro anti-inflammatory effects. This suggests potential applications of 2-Bromo-5-(2-methoxyethoxy)pyrazine in the development of anti-inflammatory agents (Zhou et al., 2013).
3. Precursors in Organic Synthesis
Pyrazine compounds, including brominated derivatives, are explored as precursors in organic synthesis. They are used to synthesize various pyrazole derivatives with potential applications in diverse fields, such as materials science and pharmaceuticals (Martins et al., 2013).
4. Optoelectronic Materials
Derivatives of pyrazine, such as 5,8-dibromo-2,3-bis(4-(decyloxy) phenyl) pyrido[4,3-b]pyrazine, have been used to develop polymeric electrochromic materials. These materials exhibit promising properties for applications in NIR electrochromic devices, suggesting potential uses for 2-Bromo-5-(2-methoxyethoxy)pyrazine in similar applications (Zhao et al., 2014).
5. Corrosion Inhibition
Pyrazine derivatives have been investigated for their potential as corrosion inhibitors. Studies on various pyrazine compounds, including their adsorption properties and interaction with metal surfaces, indicate potential applications of 2-Bromo-5-(2-methoxyethoxy)pyrazine in this field (Obot & Gasem, 2014).
Safety and Hazards
According to the safety data sheet, if inhaled, the person should be removed to fresh air and kept comfortable for breathing. If it comes in contact with skin or eyes, it should be rinsed with water. If swallowed, the mouth should be rinsed . It is advised to keep away from heat/sparks/open flames/hot surfaces .
Eigenschaften
IUPAC Name |
2-bromo-5-(2-methoxyethoxy)pyrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O2/c1-11-2-3-12-7-5-9-6(8)4-10-7/h4-5H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLRPMRIKPZZZMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CN=C(C=N1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



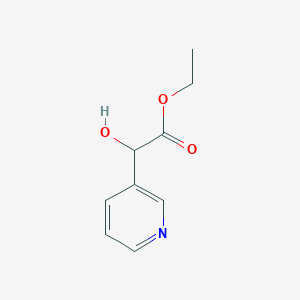
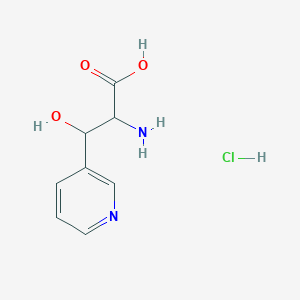
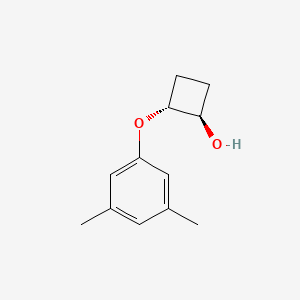
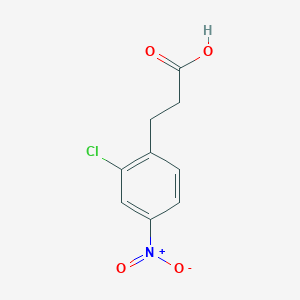
![N-([2,4'-bipyridin]-3-ylmethyl)-5-bromonicotinamide](/img/structure/B2981665.png)
![N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbutanamide](/img/structure/B2981667.png)

![2-(4-chlorobenzyl)-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2981670.png)
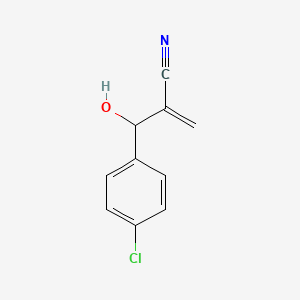
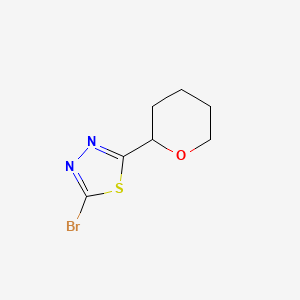
![8-[(4-benzylpiperidin-1-yl)methyl]-7-(3-hydroxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2981674.png)
